

Application Note: Solid-Phase Extraction of Norclomipramine from Human Serum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norclomipramine

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of **norclomipramine**, the active metabolite of clomipramine, from human serum samples. The described method is robust, demonstrating high recovery and low limits of quantification suitable for therapeutic drug monitoring and pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Norclomipramine is the primary active metabolite of clomipramine, a tricyclic antidepressant used in the treatment of obsessive-compulsive disorder, major depressive disorder, and panic attacks.[1] Monitoring the serum concentrations of both clomipramine and **norclomipramine** is crucial for optimizing dosage, ensuring patient compliance, and avoiding potential toxicity.[2][3][4] Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery, and reduced solvent consumption.[5][6] This protocol details an efficient SPE method for the isolation of **norclomipramine** from serum prior to downstream analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][7][8]

Quantitative Data Summary

Several SPE methods have been developed for the extraction of clomipramine and its metabolites from biological matrices. The following table summarizes the performance characteristics of selected methods.

SPE Method	Sorbent /Column	Analyte(s)	Matrix	Recovery Rate (%)	Limit of Quantification (LOQ)	Analytical Technique	Reference
Conventional SPE	Isolute C2	Clomipramine & Metabolites	Plasma	97.0 - 100.3%	5 ng/mL	HPLC-UV	[8]
Mixed-Mode SPE	Bond Elut Certify	Clomipramine & other ADs	Whole Blood	59 - 84%	25 - 223 ng/mL	GC-NPD	[5]
Online SPE	Hypersil CN	Clomipramine & Metabolites	Serum	64 - 110%	~15 ng/mL	HPLC-UV	[7]
Magnetic SPE	Amino-functionalized Fe ₃ O ₄	Clomipramine	Plasma	90.6%	0.0167 mg/L (~16.7 ng/mL)	HPLC-UV	[9]

Experimental Protocol

This protocol is based on the method described by Pirola et al. (2002) for the simultaneous determination of clomipramine and its metabolites from plasma, which can be adapted for serum.[8]

1. Materials and Reagents

- Isolute C2 SPE Cartridges
- **Norclomipramine** standard
- Human Serum (collected in red-top tubes; SST or gel-barrier tubes are not acceptable)[1][2][3][4]
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Dipotassium hydrogen phosphate (K_2HPO_4)
- SPE Vacuum Manifold
- Centrifuge
- Vortex Mixer

2. Sample Pre-treatment

- Allow frozen serum samples to thaw at room temperature.
- Vortex the serum sample for 10 seconds to ensure homogeneity.
- Centrifuge the serum at 2000 x g for 5 minutes to pellet any particulates.[10]
- Use the clear supernatant for the extraction procedure. Serum must be separated from cells within 2 hours of collection.[3][4]

3. Solid-Phase Extraction Procedure

The following workflow diagram illustrates the key steps of the SPE protocol.

Caption: Workflow for **Norclomipramine** Extraction.

- Cartridge Conditioning:
 - Pass 1 mL of Methanol through the Isolute C2 cartridge.

- Follow with 1 mL of purified water. Do not allow the sorbent to dry.
- Sample Loading:
 - Load 1 mL of the pre-treated serum supernatant onto the conditioned cartridge.
 - Apply a slow, steady flow rate (approximately 1 mL/min) using the vacuum manifold.
- Washing:
 - Wash the cartridge with 1 mL of purified water to remove polar interferences.
 - Dry the cartridge thoroughly under full vacuum for 5 minutes to remove residual water.
- Elution:
 - Elute the retained **norclomipramine** and other analytes by passing 1 mL of an appropriate organic solvent mixture (e.g., acetonitrile/methanol) through the cartridge.[\[8\]](#)
 - Collect the eluate in a clean collection tube.

4. Post-Elution Processing

- Evaporation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution:
 - Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for the chromatographic analysis.[\[10\]](#)
 - Vortex for 30 seconds to ensure the analyte is fully dissolved.
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial.

- The sample is now ready for injection into the HPLC or LC-MS/MS system. For HPLC-UV analysis, detection is typically performed at a wavelength of 214 nm.[8]

Conclusion

The solid-phase extraction protocol outlined provides an effective and reliable method for the isolation and purification of **norclomipramine** from serum. The high recovery rates and clean extracts obtained make it a superior alternative to liquid-liquid extraction for sensitive and accurate quantification in a research setting. The versatility of SPE allows for adaptation to various analytical platforms, including HPLC and LC-MS/MS.

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